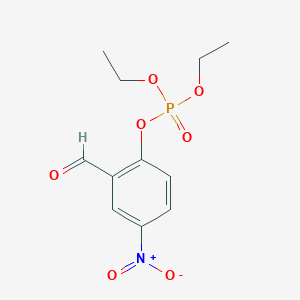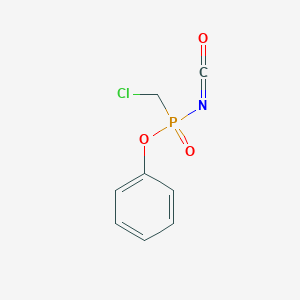
Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester is a complex organic compound characterized by its unique structure, which includes a phenyl ester group and a chloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester typically involves the reaction of phenyl isocyanate with chloromethyl phosphonic dichloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The phenyl ester group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester can be compared with other similar compounds, such as:
Phenyl isocyanate: Lacks the phosphonic acid group and has different reactivity.
Chloromethyl phosphonic dichloride: Does not contain the ester group and has different applications.
Phenyl phosphonic acid: Lacks the chloromethyl group and has different chemical properties.
Propiedades
Número CAS |
178437-40-6 |
|---|---|
Fórmula molecular |
C8H7ClNO3P |
Peso molecular |
231.57 g/mol |
Nombre IUPAC |
[chloromethyl(isocyanato)phosphoryl]oxybenzene |
InChI |
InChI=1S/C8H7ClNO3P/c9-6-14(12,10-7-11)13-8-4-2-1-3-5-8/h1-5H,6H2 |
Clave InChI |
KOWLWUSMUGGGGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(CCl)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


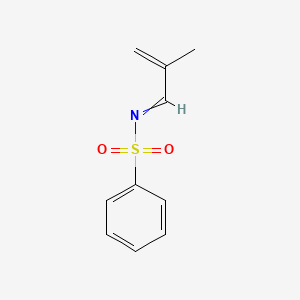

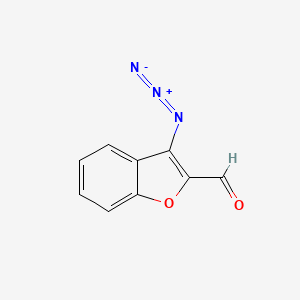

![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
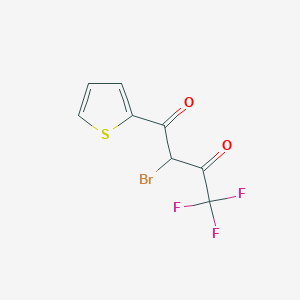
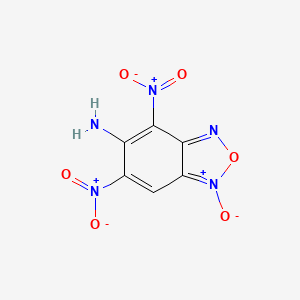

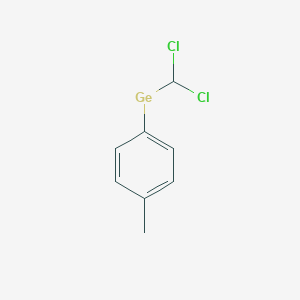
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)
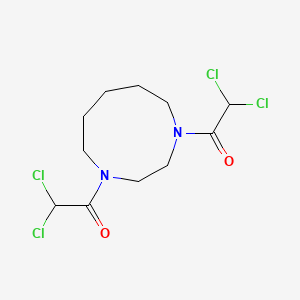
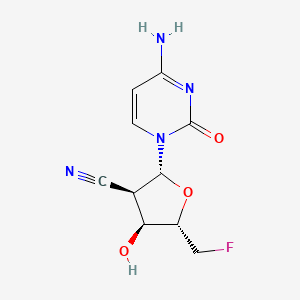
![1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole](/img/structure/B14263121.png)
